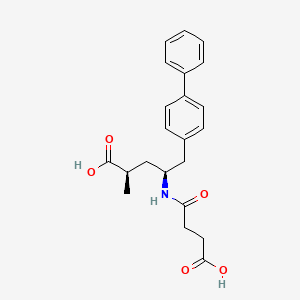

Sacubitrilat

Vue d'ensemble

Description

Le sacubitrilate, également connu sous le nom de LBQ657, est le métabolite actif du sacubitril, un inhibiteur de la néprilysine. Le sacubitril est utilisé en association avec le valsartan pour traiter l’insuffisance cardiaque en réduisant les risques de décès cardiovasculaire et d’hospitalisation. Le sacubitrilate agit en inhibant la néprilysine, une enzyme responsable de la dégradation des peptides natriurétiques, qui jouent un rôle crucial dans la régulation de la pression artérielle et l’équilibre hydrique .

Applications De Recherche Scientifique

Sacubitrilat has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying enzyme inhibition and reaction mechanisms.

Biology: Investigated for its role in modulating biological pathways involving natriuretic peptides.

Medicine: Primarily used in the treatment of heart failure.

Industry: Used in the development of combination drugs for cardiovascular diseases.

Mécanisme D'action

Le sacubitrilate exerce ses effets en inhibant la néprilysine, une endopeptidase neutre qui dégrade les peptides natriurétiques tels que le peptide natriurétique atrial, le peptide natriurétique cérébral et le peptide natriurétique de type c. Ces peptides sont impliqués dans la vasodilatation, la natriurèse et la diurèse. En inhibant la néprilysine, le sacubitrilate augmente les niveaux de ces peptides, conduisant à une réduction du volume sanguin et de la pression artérielle .

Composés similaires :

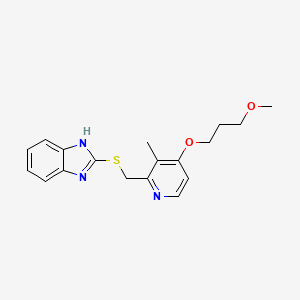

Sacubitril : La prodrogue du sacubitrilate, utilisée en association avec le valsartan.

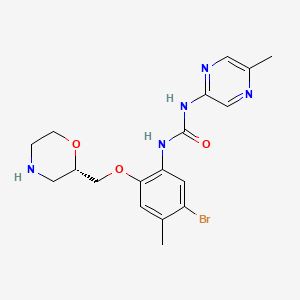

Valsartan : Un bloqueur des récepteurs de l’angiotensine utilisé en association avec le sacubitril.

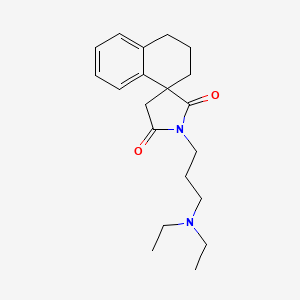

Autres inhibiteurs de la néprilysine : Des composés comme le thiorphan et le candoxatril inhibent également la néprilysine mais ont des profils pharmacocinétiques différents.

Unicité : Le sacubitrilate est unique en raison de sa double action lorsqu’il est combiné au valsartan, offrant à la fois l’inhibition de la néprilysine et le blocage des récepteurs de l’angiotensine. Cette combinaison offre une efficacité supérieure dans la réduction des événements cardiovasculaires par rapport aux autres inhibiteurs de la néprilysine ou aux bloqueurs des récepteurs de l’angiotensine seuls .

Analyse Biochimique

Biochemical Properties

Sacubitrilat interacts with the enzyme neprilysin . Neprilysin is responsible for the degradation of certain peptides in the body, including atrial and brain natriuretic peptides . These peptides are involved in lowering blood pressure primarily by reducing blood volume . By inhibiting neprilysin, this compound prevents the breakdown of these peptides, leading to their increased levels in the body .

Cellular Effects

This compound has demonstrated promising anticancer activity against colorectal cancer (SW‑480) and triple‑negative breast cancer (MDA‑MB‑231) cells . It has been observed to arrest the cell cycle at the G0/G1 phase and induce apoptotic‑mediated cell death in SW‑480 cells .

Molecular Mechanism

This compound’s mechanism of action involves the inhibition of the enzyme neprilysin . This inhibition leads to an increase in the levels of natriuretic peptides, which are known to lower blood pressure primarily by reducing blood volume .

Temporal Effects in Laboratory Settings

Following the administration of Sacubitril/Valsartan, the conversion of Sacubitril to this compound is rapid, with maximum plasma concentrations of this compound reached within 1.5–2.0 hours . There is no significant accumulation of this compound with multiple twice-daily administration .

Dosage Effects in Animal Models

The effects of Sacubitril/Valsartan on collagen synthesis and expressions of TGF-β1 were consistent in various animal models on cardiac failure .

Metabolic Pathways

Sacubitril is metabolized to this compound via carboxylesterase 1-mediated metabolism . This compound then inhibits neprilysin, leading to increased levels of natriuretic peptides .

Transport and Distribution

Sacubitril is predominantly eliminated as this compound through the kidney, while Valsartan is eliminated mainly by the biliary route .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du sacubitrilate implique plusieurs étapes, à partir du 4-bromo-1,1’-biphényle. Le composé est converti en son réactif de Grignard correspondant, qui réagit avec l’(S)-épichlorhydrine. Ceci est suivi par une réaction de Mitsunobu avec le succinimide, une hydrolyse acide et la protection de l’amine libre avec un groupe tert-butoxycarbonyle. L’alcool primaire est oxydé en utilisant de l’eau de Javel avec le TEMPO comme catalyseur, suivi d’une réaction de Wittig pour former l’ester α,β-insaturé. L’ester est ensuite converti en carboxylate de lithium, qui subit une hydrogénation asymétrique en utilisant un catalyseur au ruthénium et un ligand bisphosphine chiral. Les dernières étapes impliquent l’estérification et la réaction avec l’anhydride succinique .

Méthodes de production industrielle : La production industrielle du sacubitrilate suit généralement la même voie de synthèse que celle décrite ci-dessus, avec des optimisations pour la synthèse à grande échelle. Cela comprend l’utilisation de catalyseurs efficaces et de conditions réactionnelles pour maximiser le rendement et la pureté .

Types de réactions :

Oxydation : Le sacubitrilate peut subir des réactions d’oxydation, en particulier au niveau des groupes fonctionnels amine et carboxylate.

Réduction : Le composé peut être réduit dans des conditions spécifiques, bien que cela soit moins fréquent.

Substitution : Le sacubitrilate peut participer à des réactions de substitution, en particulier impliquant le groupe biphényle.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent l’eau de Javel (hypochlorite de sodium) et le TEMPO.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Des réactifs comme les réactifs de Grignard et les composés organolithium sont couramment utilisés.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation d’acides carboxyliques, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle biphényle .

4. Applications de la recherche scientifique

Le sacubitrilate a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l’inhibition enzymatique et les mécanismes réactionnels.

Biologie : Étudié pour son rôle dans la modulation des voies biologiques impliquant les peptides natriurétiques.

Médecine : Principalement utilisé dans le traitement de l’insuffisance cardiaque.

Industrie : Utilisé dans le développement de médicaments combinés pour les maladies cardiovasculaires.

Comparaison Avec Des Composés Similaires

Sacubitril: The prodrug of sacubitrilat, used in combination with valsartan.

Valsartan: An angiotensin receptor blocker used in combination with sacubitril.

Other Neprilysin Inhibitors: Compounds like thiorphan and candoxatril also inhibit neprilysin but have different pharmacokinetic profiles.

Uniqueness: this compound is unique due to its dual action when combined with valsartan, providing both neprilysin inhibition and angiotensin receptor blockade. This combination offers superior efficacy in reducing cardiovascular events compared to other neprilysin inhibitors or angiotensin receptor blockers alone .

Propriétés

IUPAC Name |

(2R,4S)-4-(3-carboxypropanoylamino)-2-methyl-5-(4-phenylphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t15-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBNVUFHFMVMDB-BEFAXECRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164369 | |

| Record name | LBQ-657 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149709-44-4 | |

| Record name | LBQ-657 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149709444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sacubitrilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LBQ-657 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SACUBITRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPI5PBF81S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

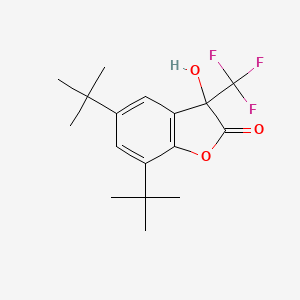

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.